Glycylproline

Neuroprotection Oxidative Stress PC12 Cells

Glycylproline is a critical DPP4 enzyme substrate with a defined Km of 114 µM, ensuring reproducible chromogenic and fluorometric assays for diabetes, immunology, and oncology research. Unlike its reverse-sequence isomer Pro-Gly, Gly-Pro exhibits distinct enzymatic processing, gas-phase basicity (Δ4.2 kcal/mol), and superior cytoprotective activity (49% reduction in damaged cells at 100 µM). As a quantifiable collagen degradation biomarker (urinary range: 1.1–2.0 µmol/mmol creatinine), it supports translational studies in wound healing and fibrosis. Sourced with ≥98% purity for batch-to-batch consistency.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
CAS No. 118203-80-8
Cat. No. B3032158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycylproline
CAS118203-80-8
SynonymsGly-Pro
glycyl-L-proline
glycylproline
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CN)C(=O)O
InChIInChI=1S/C7H12N2O3/c8-4-6(10)9-3-1-2-5(9)7(11)12/h5H,1-4,8H2,(H,11,12)
InChIKeyKZNQNBZMBZJQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glycylproline (CAS 118203-80-8): A Defined Dipeptide for Research in Collagen Metabolism and Peptide Transport


Glycylproline (CAS 118203-80-8), also known as H-Gly-Pro-OH, is a dipeptide composed of glycine and L-proline. It is an endogenous product of collagen catabolism, generated by the action of matrix metalloproteinases on collagen, and is subsequently hydrolyzed by prolidase (EC 3.4.13.9) to release proline for protein synthesis [1]. As a metabolite, it is a specific substrate for the enzyme dipeptidyl peptidase-4 (DPP4; EC 3.4.14.5), playing a key role in the regulation of certain bioactive peptides [2]. Its presence in biological fluids, such as urine and plasma, makes it a marker of interest in studies of collagen turnover, wound healing, and certain disease states.

Technical Rationale: Why Glycylproline (118203-80-8) Cannot Be Interchanged with Pro-Gly or Other Collagen-Derived Dipeptides


The position of the proline residue in a dipeptide fundamentally alters its physicochemical properties, enzymatic processing, and biological fate. Glycylproline (Gly-Pro) and its reverse-sequence isomer prolylglycine (Pro-Gly) exhibit distinct gas-phase basicities, differing by 4.2 kcal/mol, which is indicative of different intramolecular stabilization and potential interactions with biological targets [1]. Furthermore, they are substrates for different enzymes; Gly-Pro is a known substrate for prolidase and DPP4, while Pro-Gly is not [2]. Pharmacokinetic studies in rats reveal that Gly-Pro is rapidly metabolized and exhibits very low systemic exposure compared to other collagen-derived dipeptides like Pro-Hyp, which has a significantly higher oral bioavailability (19.3% vs. negligible for Gly-Pro) [3]. This differential metabolism precludes functional interchangeability in biological assays or therapeutic development.

Quantitative Evidence Differentiating Glycylproline (CAS 118203-80-8) from Its Closest Analogs


Gly-Pro Exhibits Superior Neuroprotective Activity Compared to Pro-Gly in an Oxidative Stress Model

In a study of glyprolines as neuroprotectors, Gly-Pro (Glycylproline) was directly compared to its sequence isomer Pro-Gly for its ability to protect PC12 rat pheochromocytoma cells from oxidative stress induced by hydrogen peroxide [1]. At a concentration of 100 µM, Gly-Pro reduced the number of damaged cells by 49% on average, demonstrating the highest activity among the tested peptides. The study noted that the Gly-Pro peptide was the most active [1].

Neuroprotection Oxidative Stress PC12 Cells

Gly-Pro is a Specific and Efficient Substrate for Dipeptidyl Peptidase-4 (DPP4)

Glycylproline-based substrates are the gold standard for measuring DPP4 enzyme activity. The specificity for Gly-Pro is critical for assay development. Commercial DPP4 inhibitor screening kits are standardized using a chromogenic Gly-Pro substrate (H-Gly-Pro-pNA) with a reported Michaelis-Menten constant (Km) of 114 µM, indicating a defined and reproducible affinity for the enzyme [1]. This allows for the quantitative assessment of DPP4 activity and the screening of potential inhibitors.

Enzyme Kinetics DPP4 Drug Discovery

Gly-Pro is a Validated Biomarker for Collagen Degradation with Defined Urinary Excretion

As an end-product of collagen breakdown, Gly-Pro is a recognized urinary biomarker. Human metabolomic databases report a quantified concentration range for Gly-Pro in urine, establishing a baseline for studies on connective tissue disorders, wound healing, and metabolic disease [1]. This provides a quantifiable metric for non-invasive monitoring of collagen turnover.

Biomarker Collagen Metabolism Urinalysis

Gly-Pro Demonstrates Unique Cis-Trans Isomerization Kinetics Affecting Its Conformation and Stability

The conformational equilibrium of Gly-Pro is highly sensitive to pH, a property that distinguishes it from larger peptides. 13C-NMR studies show that as pH varies from 7 to 1, the percentage of the trans isomer of Gly-Pro changes significantly from 61% to 85% [1]. In contrast, the tripeptide Gly-Pro-Gly exhibits a much smaller shift in its trans population under the same conditions, changing only from 77% to 80% [1]. This indicates a unique conformational flexibility for Gly-Pro, which may influence its interaction with enzymes and receptors in different biological compartments.

NMR Spectroscopy Peptide Conformation Stability

Defined Application Scenarios for Glycylproline (118203-80-8) Based on Verified Evidence


Enzymatic Assay Standardization for DPP4 Activity

Glycylproline is a critical component for establishing and validating DPP4 enzyme assays in drug discovery and biochemical research. Its use as the substrate for chromogenic (H-Gly-Pro-pNA) and fluorogenic (H-Gly-Pro-AMC) assays is well-documented, with defined Km values (e.g., 114 µM for H-Gly-Pro-pNA) ensuring assay reproducibility and comparability across studies [1]. This makes it an essential procurement item for laboratories focused on diabetes research, immunology, and cancer, where DPP4 plays a key role.

Quantitative Biomarker for Collagen Turnover

Glycylproline serves as a specific and quantifiable biomarker for monitoring collagen degradation. Its established concentration range in human urine (1.1-2.0 umol/mmol creatinine) provides a non-invasive metric for studying connective tissue diseases, assessing wound healing progression, and evaluating the efficacy of anti-fibrotic or cosmetic interventions [2]. The ability to accurately measure Gly-Pro via established HPLC or LC-MS methods makes it a valuable tool for clinical and translational research.

Defined Molecular Probe in Neuroprotection Research

In cellular models of oxidative stress, such as the PC12 cell line, Glycylproline has been directly shown to possess greater cytoprotective activity than its sequence isomer, Pro-Gly, reducing damaged cells by an average of 49% at 100 µM [3]. This quantitative evidence supports its selection as a superior molecular probe for dissecting the neuroprotective mechanisms of glyprolines and for investigating pathways involved in ischemia and neurodegeneration.

Physical Chemistry Studies of Peptide Conformation

The pronounced pH-dependent cis-trans isomerization of Glycylproline, characterized by a 24% shift in trans population over a pH range of 7 to 1, makes it a valuable model compound for physical chemistry and structural biology research [4]. Its unique conformational behavior, which is not observed to the same extent in its tripeptide analog Gly-Pro-Gly, provides a system for studying the effects of proline isomerization on peptide folding, stability, and molecular recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycylproline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.